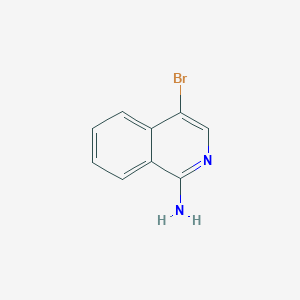

4-Bromoisoquinolin-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218384. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromoisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOLBIUYICZCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309879 | |

| Record name | 4-bromoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55270-27-4 | |

| Record name | 55270-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-isoquinolinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromoisoquinolin-1-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 4-Bromoisoquinolin-1-amine. This compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.

Chemical Structure and Identifiers

This compound is a heterocyclic aromatic compound. The structure consists of an isoquinoline core, which is a bicyclic aromatic compound with a benzene ring fused to a pyridine ring. A bromine atom is substituted at the 4-position, and an amine group is at the 1-position of the isoquinoline ring.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | 1-Amino-4-bromoisoquinoline, 4-bromo-1-isoquinolinamine, 4-Bromoisoquinolin-1-ylamine[1] |

| CAS Number | 55270-27-4[1] |

| Molecular Formula | C₉H₇BrN₂[1][2][3][4] |

| SMILES | C1(N)C2=C(C=CC=C2)C(Br)=CN=1[1][2][5] |

| InChI | InChI=1S/C9H7BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12)[1][5] |

| InChIKey | YWOLBIUYICZCLK-UHFFFAOYSA-N[1][2][5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 223.07 g/mol | [1][3][4] |

| Appearance | Light brown to brown solid or yellow powder | [1][4][5] |

| Melting Point | 152-153 °C | [1][5] |

| Boiling Point (Predicted) | 343.9 ± 27.0 °C | [1][5] |

| Density (Predicted) | 1.649 ± 0.06 g/cm³ | [1][5] |

| pKa (Predicted) | 5.42 ± 0.31 | [1][5] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature or 0-8 °C. | [1][4][5][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands.[7] Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[7][8] An N-H bending vibration is expected around 1580-1650 cm⁻¹.[7] The C-N stretching of aromatic amines is usually observed in the 1250-1335 cm⁻¹ region.[7] The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) would be observed. Fragmentation patterns would likely involve the loss of bromine, the amino group, or other small molecules.

Experimental Protocols

Synthesis of 4-Bromoisoquinoline

A common method for the synthesis of the parent 4-bromoisoquinoline involves the direct bromination of isoquinoline.[9]

Procedure:

-

Isoquinoline hydrochloride is dissolved in nitrobenzene and heated to approximately 180°C to form a clear solution.[9]

-

Bromine is added dropwise to the heated solution over a period of about one hour.[9]

-

The reaction mixture is stirred and heated at 180°C for several hours, during which the evolution of hydrogen chloride gas is observed.[9]

-

As the reaction proceeds, the product, 4-bromoisoquinoline, begins to crystallize from the solution.[9]

-

After completion, the reaction mixture is cooled, and the product is isolated.

Note: The synthesis of this compound from 4-bromoisoquinoline would typically involve a subsequent amination reaction, the specific details of which were not found in the provided search results.

General Purification and Analysis

Purification of isoquinoline derivatives is often achieved through recrystallization or column chromatography.[10] Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and the spectroscopic methods mentioned above are used to assess the purity and confirm the identity of the compound.

Logical Relationship of Synthesis

Caption: Workflow for the synthesis of 4-bromoisoquinoline.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound were not detailed in the search results, its utility as a building block in pharmaceutical research, particularly in oncology and neurology, suggests that its derivatives could target various key cellular pathways.[4] Isoquinoline derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety Information

This compound is classified as an irritant.[5] It is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be worn when handling this chemical.[11]

This guide provides a foundational understanding of this compound for scientific and research professionals. Further investigation into its reactivity and biological applications is warranted to fully explore its potential in drug discovery and development.

References

- 1. This compound CAS#: 55270-27-4 [amp.chemicalbook.com]

- 2. PubChemLite - 4-bromo-1-isoquinolinamine (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 55270-27-4 [amp.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Bromoisoquinoline 98 1532-97-4 [sigmaaldrich.com]

4-Bromoisoquinolin-1-amine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 55270-27-4

This technical guide provides a comprehensive overview of 4-Bromoisoquinolin-1-amine, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a plausible synthetic route, and a discussion of its potential biological significance based on the activities of related compounds.

Chemical and Physical Properties

This compound is a solid, typically appearing as an off-white to pale-yellow or yellow-brown powder. Its core structure consists of an isoquinoline ring system, featuring a bromine atom at the 4-position and an amine group at the 1-position. This unique arrangement of functional groups makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55270-27-4 | [1][2][3] |

| Molecular Formula | C₉H₇BrN₂ | |

| Molecular Weight | 223.07 g/mol | |

| Melting Point | 152-153 °C | |

| Boiling Point | 343.9 °C at 760 mmHg (Predicted) | |

| Appearance | Off-white to Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥ 95% | [1] |

| InChI Key | YWOLBIUYICZCLK-UHFFFAOYSA-N | |

| SMILES | C1=CC=C2C(=C1)C(=CN=C2N)Br |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical method based on known chemical transformations of similar molecules and should be optimized for safety and efficiency in a laboratory setting.

Reaction Scheme:

A potential synthetic route to this compound.

Materials:

-

1-Chloro-4-bromoisoquinoline (or 1,4-dibromoisoquinoline)

-

Aqueous ammonia (28-30%) or ammonium hydroxide

-

Copper(II) sulfate (as a catalyst, optional)

-

1,4-Dioxane or a similar high-boiling point solvent

-

Sodium hydroxide solution (for workup)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a sealed pressure vessel, combine 1-chloro-4-bromoisoquinoline (1.0 eq), aqueous ammonia (10-20 eq), and optionally, a catalytic amount of copper(II) sulfate (0.05-0.1 eq) in 1,4-dioxane.

-

Reaction Conditions: Heat the sealed vessel to 120-150 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully vent the vessel. Dilute the reaction mixture with water and basify with a sodium hydroxide solution to a pH of 9-10.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Biological Activity and Potential Applications

Currently, there is a lack of publicly available data specifically detailing the biological activity, mechanism of action, or quantitative screening results for this compound. However, the isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of biological activities.

Derivatives of aminoisoquinoline have been investigated for various therapeutic applications, including their potential as:

-

Anticancer Agents: Many isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes in cell signaling pathways, such as protein kinases.

-

Neurological Disorder Therapeutics: The structural similarity of the isoquinoline core to certain neurotransmitters has led to the exploration of its derivatives for the treatment of neurological and psychiatric disorders.

Given its structural features, this compound serves as a valuable starting material for the synthesis of compound libraries for high-throughput screening. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 4-position. The amine group at the 1-position can be readily functionalized to explore structure-activity relationships.

Potential Signaling Pathway Involvement

Based on the known targets of other substituted isoquinolines, it is plausible that derivatives of this compound could interact with various signaling pathways implicated in cell proliferation and survival. A generalized representation of a potential kinase inhibition pathway is shown below.

Generalized kinase inhibition pathway potentially targeted by isoquinoline derivatives.

This diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a kinase inhibitor, blocking a signaling cascade that ultimately leads to the regulation of gene expression involved in cell proliferation and survival.

Data Summary

Table 2: Summary of Key Data for this compound

| Data Type | Information |

| Chemical Structure | Isoquinoline core with bromine at C4 and amine at C1 |

| Physical State | Solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. |

| Stability | Store in a cool, dry place away from light. |

| Reactivity | The bromine atom is susceptible to nucleophilic substitution and cross-coupling reactions. The amine group can undergo acylation, alkylation, and other standard amine reactions. |

Safety Information

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be followed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute toxicity, Oral | H302 | Warning | Harmful if swallowed |

| Skin corrosion/irritation | H315 | Warning | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Warning | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335 | Warning | May cause respiratory irritation |

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. While specific biological data for this compound is not yet widely published, its structural features and the known activities of the isoquinoline class of molecules suggest that it is a promising scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology and neurology. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound.

References

Molecular weight and formula of 4-Bromoisoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisoquinolin-1-amine is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential biological significance. The presence of the bromine atom and the amino group at key positions on the isoquinoline core makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of oncology and neurology. While specific biological targets and signaling pathways for this compound are still under investigation, the broader class of isoquinoline and aminoquinoline alkaloids has demonstrated a wide range of biological activities. This guide summarizes the available data and provides foundational experimental protocols for its synthesis and characterization.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Data |

| Chemical Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Monoisotopic Mass | 221.97926 Da |

| CAS Number | 55270-27-4 |

| Appearance | Off-white to Pale-yellow to Yellow-brown Solid |

| Melting Point | 152-153 °C |

| Boiling Point | 343.9 °C at 760 mmHg |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through the amination of a suitable 4-bromoisoquinoline precursor. While a direct, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route involves the preparation of 4-bromoisoquinoline followed by amination at the 1-position.

Synthesis of 4-Bromoisoquinoline (Precursor)

A common method for the synthesis of 4-bromoisoquinoline involves the direct bromination of isoquinoline.

Experimental Protocol: Bromination of Isoquinoline [1]

-

In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.

-

Heat the mixture to approximately 180°C with stirring to obtain a clear yellow solution.[1]

-

Over a period of 1 hour and 13 minutes, add 35.2 g (0.22 mole) of bromine dropwise to the solution.[1]

-

Continue heating and stirring at 180°C after the bromine addition is complete. The reaction progress can be monitored by the evolution of hydrogen chloride gas.

-

After approximately 4 hours and 45 minutes of heating, the evolution of hydrogen chloride should cease, indicating the completion of the reaction.[1]

-

The reaction mixture is then worked up to isolate the 4-bromoisoquinoline product.

Proposed Synthesis of this compound

The introduction of the amino group at the 1-position of the 4-bromoisoquinoline scaffold can be achieved through nucleophilic substitution. A general procedure for the amination of a halo-isoquinoline is presented below, which can be adapted for the synthesis of the target molecule.

Experimental Protocol: Amination of 4-Bromoisoquinoline [2]

-

In a shaking autoclave, combine 50 g of 4-bromoisoquinoline, 160 ml of concentrated ammonium hydroxide solution, and 3 g of copper sulfate pentahydrate.[2]

-

Heat the mixture at 165-170°C for 16 hours.[2]

-

After cooling, make the reaction mixture alkaline with a dilute sodium hydroxide solution.

-

Extract the product with five 100-ml portions of benzene.[2]

-

Dry the combined benzene extracts over anhydrous potassium carbonate and treat with charcoal.

-

Concentrate the benzene solution to a volume of 70 ml.

-

Cool the concentrated solution to precipitate the 4-aminoisoquinoline product.[2] Recrystallization from benzene can be performed for further purification.

Note: This protocol describes the synthesis of 4-aminoisoquinoline. To synthesize this compound, the starting material would need to be a 1,4-dihaloisoquinoline, or reaction conditions would need to be optimized to favor amination at the 1-position while retaining the bromine at the 4-position.

Spectroscopic Characterization

Standard spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Experimental Protocol for ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

-

Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

General Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the compound's properties.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Potential Biological Activity and Future Directions

While specific biological targets for this compound have not been extensively reported, its structural motifs are present in numerous biologically active molecules. Isoquinoline derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and neurological activities.[3] The amino group at the 1-position and the bromine atom at the 4-position provide reactive handles for further chemical modifications, making this compound a valuable intermediate in drug discovery programs.[3]

Future research should focus on:

-

Target Identification: Screening this compound against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cell signaling pathways.

-

Cytotoxicity Studies: Evaluating the cytotoxic effects of the compound against a panel of cancer cell lines to assess its potential as an anticancer agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for biological activity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

This technical guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its biological functions and therapeutic potential.

References

Physical properties like melting point and boiling point of 4-Bromoisoquinolin-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known and predicted physical properties of 4-Bromoisoquinolin-1-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. The data presented herein is crucial for its handling, characterization, and application in further research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents, its stability under different temperature conditions, and its potential for purification.

| Property | Value | Source |

| Molecular Formula | C9H7BrN2 | [1][2] |

| Molecular Weight | 223.07 g/mol | [1][2] |

| Melting Point | 152-153 °C | [1] |

| Boiling Point | 343.9 ± 27.0 °C | Predicted[1] |

| Density | 1.649 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 5.42 ± 0.31 | Predicted[1] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. Within 20°C of the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Boiling Point Determination (Micro Method)

For determining the boiling point of small quantities of a substance, a micro boiling point determination method is often used.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Rubber band or wire to attach the test tube and thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube is placed inside the test tube with its open end down.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath. The top of the test tube should be above the level of the heating fluid.

-

Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the characterization of a novel chemical entity's physical properties.

Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

References

Spectroscopic Data Interpretation of 4-Bromoisoquinolin-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromoisoquinolin-1-amine, a substituted heterocyclic amine of interest in medicinal chemistry and materials science. A comprehensive understanding of its spectral characteristics is crucial for its unambiguous identification, purity assessment, and the development of novel derivatives. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for structural elucidation.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the following tables. It is important to note that while direct experimental spectra for this specific molecule are not widely published, the presented data are predicted based on the analysis of structurally related compounds, including 4-bromoisoquinoline and 1-aminoisoquinoline, and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | d | ~8.5 | H-5 |

| ~7.85 | s | - | H-3 |

| ~7.70 | d | ~8.0 | H-8 |

| ~7.60 | t | ~7.5 | H-7 |

| ~7.45 | t | ~7.5 | H-6 |

| ~5.50 | br s | - | NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-1 |

| ~142.0 | C-8a |

| ~137.0 | C-3 |

| ~130.0 | C-7 |

| ~128.5 | C-4a |

| ~127.0 | C-5 |

| ~125.0 | C-6 |

| ~122.0 | C-8 |

| ~105.0 | C-4 |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1640-1600 | Strong | N-H bend (scissoring) |

| 1600-1450 | Medium to Strong | Aromatic C=C and C=N stretch |

| 1350-1250 | Strong | Aromatic C-N stretch |

| ~1050 | Strong | C-Br stretch |

| 900-650 | Strong, Broad | N-H wag |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 222/224 | ~100/~98 | [M]⁺/ [M+2]⁺ |

| 143 | Moderate | [M - Br]⁺ |

| 116 | Moderate | [M - Br - HCN]⁺ |

Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural elucidation of this compound by integrating data from MS, IR, and NMR spectroscopy.

Caption: Logical workflow for the structural elucidation of this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.0 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is utilized.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. The spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.

-

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. A wider spectral width of approximately 0 to 200 ppm is used. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a potentially longer relaxation delay are required.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is commonly used for this type of molecule.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples or after separation using Gas Chromatography (GC-MS).

-

Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The mass spectrum is plotted as relative abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information. High-resolution mass spectrometry can be employed for the determination of the elemental composition of the ions.

In-depth Spectroscopic Interpretation

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region and a broad signal for the amine protons. The protons on the benzene ring (H-5, H-6, H-7, and H-8) will likely appear as a complex multiplet system due to spin-spin coupling. The H-5 and H-8 protons are expected to be the most downfield of this system due to their proximity to the fused pyridine ring. The H-3 proton is anticipated to be a singlet as it lacks adjacent protons for coupling. The amine (NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. This signal would disappear upon the addition of D₂O due to proton-deuterium exchange.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the amino group (C-1) is expected to be significantly shielded, appearing at a lower chemical shift compared to the other carbons of the pyridine ring. Conversely, the carbon atom bonded to the electronegative bromine atom (C-4) will be deshielded, though this effect can be complex in aromatic systems. The remaining carbon signals will be in the typical aromatic region, and their precise chemical shifts will be influenced by the combined electronic effects of the amino group, the bromine atom, and the fused ring system.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. The most characteristic absorptions will be those of the primary amine group. A doublet of medium intensity in the 3450-3300 cm⁻¹ region is expected, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong absorption between 1640-1600 cm⁻¹ is attributed to the N-H scissoring (bending) vibration. A broad absorption in the 900-650 cm⁻¹ range is characteristic of the N-H wagging motion. The presence of the aromatic rings will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band around 1350-1250 cm⁻¹ is expected for the aromatic C-N stretch. The C-Br stretching vibration is anticipated to appear as a strong absorption at approximately 1050 cm⁻¹.

Mass Spectrometry

The mass spectrum will be crucial for confirming the molecular weight and the presence of a bromine atom. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with almost equal intensities. The nominal molecular weight of this compound is approximately 223 g/mol , so the molecular ion peaks are expected at m/z 222 and 224. Common fragmentation pathways would likely involve the loss of a bromine radical to give a fragment at m/z 143, followed by the loss of hydrogen cyanide (HCN) from the pyridine ring, resulting in a fragment at m/z 116.

Conclusion

The integrated analysis of NMR, IR, and MS data provides a robust and unambiguous method for the structural characterization of this compound. Mass spectrometry confirms the molecular formula and the presence of bromine. Infrared spectroscopy identifies the key functional groups, namely the primary amine and the aromatic system. Finally, ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of the atoms and the specific substitution pattern on the isoquinoline core. This comprehensive spectroscopic profile is indispensable for quality control, reaction monitoring, and the rational design of new molecules in drug discovery and development.

The Biological Nexus of 4-Bromoisoquinolin-1-amine and its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Within this class, 4-Bromoisoquinolin-1-amine and its derivatives represent a focal point for research into novel therapeutic agents. The strategic placement of a bromine atom at the 4-position and an amine group at the 1-position provides a unique electronic and steric profile, making these compounds intriguing candidates for targeting various biological pathways. This technical guide offers an in-depth exploration of the known biological activities of this scaffold, focusing on its potential as a kinase inhibitor with applications in oncology and inflammatory diseases. While data on the parent compound, this compound, is limited, this document consolidates findings on its closely related analogs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Kinase Inhibition: A Primary Mode of Action

The isoquinolin-1-amine core is a recognized pharmacophore for the inhibition of several protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and chronic inflammatory conditions.

Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition

A significant body of research has identified isoquinoline-1-amine derivatives as potent inhibitors of Rho-associated coiled-coil kinases (ROCK1 and ROCK2).[1][2] These serine/threonine kinases are key effectors of the RhoA GTPase and play a crucial role in regulating the actin cytoskeleton, influencing processes like cell adhesion, motility, and contraction.[3] Dysregulation of the ROCK signaling pathway is implicated in cardiovascular diseases, glaucoma, and cancer metastasis.[4][5]

Fragment-based screening has led to the development of 6-substituted isoquinolin-1-amine derivatives as ATP-competitive ROCK-I inhibitors.[2] Structure-activity relationship (SAR) studies have demonstrated that modifications at the 6-position can significantly enhance potency and improve pharmacokinetic profiles.[1] While specific data for 4-bromo substituted analogs in this context is not extensively published, the established role of the isoquinolin-1-amine scaffold as a ROCK inhibitor suggests that this compound could serve as a valuable starting point for the design of novel ROCK inhibitors.

Below is a diagram illustrating the general ROCK signaling pathway, a primary target for isoquinoline-1-amine derivatives.

Other Kinase Targets

The broader families of 4-aminoquinolines and 4-aminoquinazolines are well-established as inhibitors of various kinases, many of which are targets in cancer therapy.[6][7][8] These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Receptor-Interacting Protein Kinase 2 (RIPK2).[9][10] Although these scaffolds differ slightly from the isoquinoline core, the shared 4-amino-heterocycle motif suggests that this compound derivatives could also exhibit inhibitory activity against a range of kinases, making this a fertile area for further investigation.

Anticancer Activity

The antiproliferative properties of isoquinoline and quinoline derivatives are widely documented.[10][11][12][13] The primary mechanism for this activity is often linked to the inhibition of kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Selected Isoquinoline and Quinoline Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 3-Aminoisoquinolin-1(2H)-one Derivatives | Various (NCI-60 panel) | Mean Growth Percent of 49.57% at 10 µM | [12] |

| 1-Phenyl-3,4-dihydroisoquinoline Derivatives | Various | IC50 values in the nanomolar to low micromolar range | [11] |

| 4-Anilinoquinazoline Derivatives | Various | IC50 values ranging from 25-682 nM | [10] |

| 4-Aminoquinoline Derivatives | MDA-MB468, MDA-MB231, MCF7 | GI20 values in the range of 0.03–4.27 µM for Akt inhibitors | [14] |

Note: The compounds listed are analogs and not direct derivatives of this compound. The data is presented to illustrate the potential of the broader chemical class.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a major goal of anti-inflammatory drug discovery.[15] Several isoquinoline and quinoline derivatives have been shown to exert their anti-inflammatory effects by modulating the NF-κB pathway.[15] These compounds can inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α and IL-6.

Given the established anti-inflammatory properties of related heterocyclic compounds, it is plausible that this compound derivatives could also act as inhibitors of the NF-κB signaling pathway.

The following diagram outlines the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory action of this compound derivatives.

Antimicrobial Activity

Various isoquinoline derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. While specific data for this compound is not available, the isoquinoline scaffold is a known component of compounds with antibacterial properties. The data in Table 2 for related compounds indicates potential for this class of molecules.

Table 2: Antimicrobial Activity of Selected Isoquinoline Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Spiroisoquinoline Derivatives | Escherichia coli, Pseudomonas putida, Bacillus subtilis, Streptococcus lactis | Moderate to slight inhibition | [16] |

| Alkynyl Isoquinolines | Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE) | MICs = 4 µg/mL or 8 µg/mL for potent derivatives | [17] |

Note: The compounds listed are analogs and not direct derivatives of this compound. The data is presented to illustrate the potential of the broader chemical class.

Experimental Protocols

This section provides an overview of the standard methodologies used to assess the biological activities discussed in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[18][19][20]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][21][22][23][24]

Protocol:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard and then dilute it to the final testing concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.[17][25][26][27][28]

Protocol:

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Cell Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds before stimulating NF-κB activation with an inducer (e.g., TNF-α or LPS).

-

Cell Lysis: After incubation, lyse the cells to release the cellular contents, including the expressed luciferase.

-

Luciferase Assay: Add a luciferase substrate (luciferin) to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin, producing a luminescent signal.

-

Luminescence Measurement: Measure the light output using a luminometer.

-

Data Analysis: A decrease in luminescence in compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Kinase Inhibition: In Vitro ROCK Kinase Assay

This assay directly measures the inhibition of ROCK enzymatic activity.[1][3][29]

Protocol:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant active ROCK1 or ROCK2 enzyme, a kinase buffer, and a specific substrate (e.g., Myelin Basic Protein).

-

Inhibitor Addition: Add the test compounds at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the phosphorylation of the substrate. For radioactive assays, this can be done by capturing the phosphorylated substrate on a membrane and measuring radioactivity with a scintillation counter. Non-radioactive methods often use an ELISA-based format with a phospho-specific antibody.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct biological data for the parent compound is sparse, the extensive research on related isoquinoline, quinoline, and quinazoline derivatives strongly suggests its potential as a kinase inhibitor. The most compelling evidence points towards the inhibition of ROCK and other kinases involved in cell proliferation and inflammation, such as those in the NF-κB pathway.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. Key areas of investigation should include:

-

Systematic SAR studies to elucidate the role of the 4-bromo substituent and to explore modifications at other positions of the isoquinoline ring to optimize potency and selectivity.

-

Screening against a broad panel of kinases to identify specific targets and potential off-target effects.

-

In-depth evaluation of the most potent compounds in cell-based assays for anticancer and anti-inflammatory activity.

-

Pharmacokinetic and in vivo efficacy studies for lead candidates.

By leveraging the existing knowledge base for related heterocyclic compounds and employing a systematic drug discovery approach, this compound and its derivatives could be developed into a new class of effective therapeutics for a range of human diseases.

References

- 1. scispace.com [scispace.com]

- 2. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors [pubmed.ncbi.nlm.nih.gov]

- 12. fujc.pp.ua [fujc.pp.ua]

- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. protocols.io [protocols.io]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. Broth Microdilution | MI [microbiology.mlsascp.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. bowdish.ca [bowdish.ca]

- 26. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. indigobiosciences.com [indigobiosciences.com]

- 28. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 29. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Isoquinolines: A Comprehensive Review of Their Application in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry. Its presence in a vast array of natural products, particularly alkaloids, and its synthetic accessibility have made it a privileged structure in the design of novel therapeutic agents.[1][2] This technical guide provides a comprehensive literature review of substituted isoquinolines, focusing on their applications in anticancer, antimicrobial, and neuroprotective contexts. The content herein is curated to provide researchers, scientists, and drug development professionals with a detailed overview of quantitative biological data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity of Substituted Isoquinolines

Substituted isoquinolines have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes crucial for tumor progression.[3][4]

Quantitative Data on Anticancer Isoquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various substituted isoquinoline derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Lamellarin D | CEM | T-cell leukemia | 0.005 | [5] |

| Lamellarin D | CEM/C2 | T-cell leukemia (camptothecin-resistant) | 0.72 | [5] |

| Lamellarin K | Various | Various | 0.038 - 0.110 | [5] |

| Lamellarin M | Various | Various | 0.038 - 0.110 | [5] |

| Lamellarin H | 8 human tumor cell lines | Various | 4.0 | [5] |

| Lamellarin α | 8 human tumor cell lines | Various | 2.9 | [5] |

| Lamellarin C | 10 human tumor cell lines | Various | 0.0004 - 0.0194 | [5] |

| Lamellarin U | 10 human tumor cell lines | Various | 0.0004 - 0.0194 | [5] |

| Tetrandrine derivative 13 (with proline) | HCT-15 | Human colorectal cancer | 0.57 | [6] |

| Tetrahydroisoquinoline-stilbene derivative 17 | A549, MCF-7, HT-29 | Human lung, breast, colorectal cancer | 0.025 | [6] |

| N-(3-morpholinopropyl)-substituted isoquinoline 3 | Various | Various | 0.039 (mean) | [7] |

| Narciclasine | NCI 60 cell line panel | Various | 0.046 (mean) | [8] |

| 6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime (15b) | MDA-MB-231 | Triple-negative breast cancer | 22 | [6] |

| N,N-dimethylaminophenyl substituted THIQ 15c | U251 | Glioblastoma multiforme | 36 | [6] |

| Thienoisoquinoline derivative 35 | HepG2 | Human liver cancer | 168.59 | [6] |

| Phenylaminoisoquinolinequinone 2a | AGS | Human gastric adenocarcinoma | 1.8 | [9] |

| Phenylaminoisoquinolinequinone 2a | SK-MES-1 | Human lung cancer | 1.5 | [9] |

| Phenylaminoisoquinolinequinone 2a | J82 | Human bladder carcinoma | 2.1 | [9] |

| Phenylaminoisoquinolinequinone 3a | AGS | Human gastric adenocarcinoma | 0.9 | [9] |

| Phenylaminoisoquinolinequinone 3a | SK-MES-1 | Human lung cancer | 0.8 | [9] |

| Phenylaminoisoquinolinequinone 3a | J82 | Human bladder carcinoma | 1.1 | [9] |

| Phenylaminoisoquinolinequinone 4a | AGS | Human gastric adenocarcinoma | 1.5 | [9] |

| Phenylaminoisoquinolinequinone 4a | SK-MES-1 | Human lung cancer | 1.2 | [9] |

| Phenylaminoisoquinolinequinone 4a | J82 | Human bladder carcinoma | 1.9 | [9] |

Experimental Protocols for Anticancer Activity Assessment

This protocol outlines the determination of the cytotoxic effects of substituted isoquinolines on cancer cells by measuring their metabolic activity.[1][10]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Substituted isoquinoline stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the substituted isoquinoline in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[11]

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.[1]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Several isoquinoline derivatives, such as the lamellarins, exert their anticancer effects by inhibiting topoisomerase I.[5] A common method to assess this is the DNA relaxation assay.

Principle: Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, this relaxation is prevented. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

General Procedure:

-

Incubate supercoiled plasmid DNA with human topoisomerase I in a suitable reaction buffer.

-

Add varying concentrations of the test isoquinoline derivative to the reaction mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

Signaling Pathways in Isoquinoline-Mediated Anticancer Activity

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and proliferation.[12] Several isoquinoline derivatives have been identified as inhibitors of this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. fujc.pp.ua [fujc.pp.ua]

- 9. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Reactivity of the C-4 bromine in the isoquinoline ring system

An In-depth Technical Guide to the Reactivity of the C-4 Bromine in the Isoquinoline Ring System

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity at the C-4 position of the isoquinoline ring system when substituted with a bromine atom. The C-4 bromo-isoquinoline scaffold is a critical building block in medicinal chemistry and materials science, offering a versatile handle for introducing a wide array of functional groups through various modern synthetic methodologies.[1][2] This document details the primary transformation pathways, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, supported by quantitative data, detailed experimental protocols, and workflow diagrams.

The isoquinoline nucleus is a prevalent motif in numerous natural products and pharmacologically active molecules.[3][4] Functionalization of the isoquinoline core is a key strategy in drug discovery for modulating biological activity, solubility, and pharmacokinetic properties. The bromine atom at the C-4 position serves as a highly effective leaving group, enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is pivotal for the synthesis of complex molecular architectures, making 4-bromoisoquinoline an indispensable intermediate in the development of novel therapeutics.[1][2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone for the functionalization of 4-bromoisoquinoline. The electron-deficient nature of the pyridine ring within the isoquinoline system enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) center, the initial step in most cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used method for the synthesis of 4-aryl and 4-vinyl isoquinolines. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.

Table 1: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline with Various Boronic Acids (Representative Data)

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene | 85 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~92 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 90 | ~88 |

| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | ~85 |

Yields are representative estimates based on typical Suzuki-Miyaura couplings of aryl bromides.

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromoisoquinoline (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: The flask is sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen) three times. Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) is then added via syringe.

-

Reaction: The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous phase is extracted with the organic solvent (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-substituted isoquinoline.[5][6][7]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the C-4 position of the isoquinoline to a terminal alkyne. This reaction is invaluable for creating arylalkyne structures, which are important precursors for further transformations and are found in various functional materials and biologically active compounds. The reaction typically requires both palladium and copper(I) co-catalysts.

Table 2: Sonogashira Coupling of 4-Bromoisoquinoline with Terminal Alkynes (Representative Data)

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Toluene | 25-50 | ~90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPA | THF | 65 | ~85 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (1) | Et₃N | DMF | 80 | ~88 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (1.5) | i-Pr₂NH | Toluene | 70 | ~75 |

Yields are representative estimates based on typical Sonogashira couplings of aryl bromides.[8][9]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoisoquinoline (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 0.5-5 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or THF) followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture and filter it through a pad of celite, washing with the reaction solvent. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is dissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[9]

Caption: A typical experimental workflow for Sonogashira coupling.

Heck-Mizoroki Coupling

The Heck reaction couples the C-4 position with an alkene to form a new C-C bond, yielding 4-alkenyl-isoquinolines. This transformation is highly valuable for synthesizing styrenyl-type structures and is stereoselective, typically affording the trans isomer.[10][11]

Table 3: Heck Coupling of 4-Bromoisoquinoline with Alkenes (Representative Data)

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | ~80 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | NMP | 120 | ~85 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 110 | ~78 |

Yields are representative estimates based on typical Heck couplings of aryl bromides.

Buchwald-Hartwig Amination

For the synthesis of 4-amino-isoquinoline derivatives, the Buchwald-Hartwig amination is the premier method. It allows for the coupling of a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles, under relatively mild conditions. This reaction has largely replaced harsher classical methods like ammonolysis.[12]

Table 4: Buchwald-Hartwig Amination of 4-Bromoisoquinoline (Representative Data)

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | ~95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | ~87 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | ~90 |

Yields are representative estimates based on typical Buchwald-Hartwig aminations of aryl bromides.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the C-4 bromine of isoquinoline can also undergo nucleophilic aromatic substitution (SNAr). The reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[13] This pathway is particularly effective with strong nucleophiles.

A key example is the conversion of 4-bromoisoquinoline to 4-aminoisoquinoline via ammonolysis, a reaction often driven by high temperatures and pressures in the presence of a copper catalyst.[12]

-

Reaction Setup: 4-bromoisoquinoline and copper sulfate pentahydrate are added to a 25% aqueous ammonia solution in a high-pressure autoclave.

-

Reaction: The contents of the autoclave are heated under stirring to approximately 155-160°C. The pressure will typically range from 16-25 Kg/cm². The reaction is maintained at this temperature for several hours.

-

Work-up: After completion and cooling, the reaction mass is processed to isolate the 4-aminoisoquinoline product.

This method, while effective, often requires harsh conditions, highlighting why palladium-catalyzed methods like the Buchwald-Hartwig amination are now generally preferred for their milder conditions and broader substrate scope.[12]

Caption: The two-step addition-elimination mechanism for SNAr reactions.

Conclusion

The C-4 bromine of the isoquinoline ring system is a robust and versatile synthetic handle. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal chemists and materials scientists with reliable and efficient pathways to a vast chemical space. The Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions allow for the precise installation of aryl, alkynyl, alkenyl, and amino functionalities, respectively. While SNAr reactions offer an alternative, modern catalytic methods are generally superior in terms of scope and mildness. A thorough understanding of these transformations is essential for leveraging the 4-bromoisoquinoline scaffold in the design and synthesis of next-generation functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromoisoquinoline | 1532-97-4 | FB03416 | Biosynth [biosynth.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. scribd.com [scribd.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Enhanced Nucleophilic Character of the C-1 Amino Group in Isoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with the substituent at the C-1 position playing a pivotal role in molecular interactions and biological activity. Among the various functional groups, the C-1 amino group exhibits a pronounced nucleophilic character, a feature that is fundamental to the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the nucleophilic nature of the C-1 amino group in isoquinolines, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key concepts.

Understanding the Nucleophilic Character

The nucleophilicity of the C-1 amino group in isoquinoline is significantly influenced by the electronic landscape of the heterocyclic ring system. The nitrogen atom at position 2 (N-2) acts as an electron-withdrawing group, which would typically be expected to decrease the electron density and therefore the nucleophilicity of an amino group on the ring. However, the position of the amino group at C-1 is unique.

Nucleophilic attack is favored at the C-1 position of the isoquinoline ring itself. This is because the negative charge that develops in the transition state can be effectively stabilized by delocalization onto the electronegative ring nitrogen. This inherent reactivity of the C-1 position indirectly influences the properties of the attached amino group.

The C-1 amino group, being an exocyclic amine, participates in resonance with the isoquinoline ring system. This resonance contributes to an increase in electron density on the amino nitrogen, thereby enhancing its basicity and nucleophilicity compared to amino groups at other positions on the isoquinoline ring.

Quantitative Assessment of Nucleophilicity

The pKa value of the conjugate acid of an amine is a reliable indicator of its basicity, which often correlates with its nucleophilicity. A higher pKa value signifies a stronger base and, generally, a more potent nucleophile.

| Compound | pKa | Reference |

|---|---|---|

| 1-Aminoisoquinoline | 7.62 | --INVALID-LINK-- |

| 3-Aminoisoquinoline | Weaker base than 1-aminoisoquinoline | --INVALID-LINK-- |

| 4-Aminoisoquinoline | - | - |

| 5-Aminoisoquinoline | - | - |

| Isoquinoline | 5.4 | --INVALID-LINK-- |

Key Reactions Highlighting Nucleophilicity